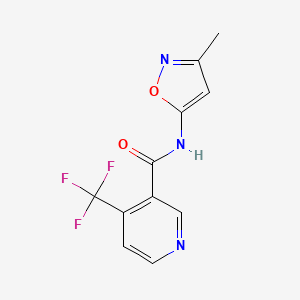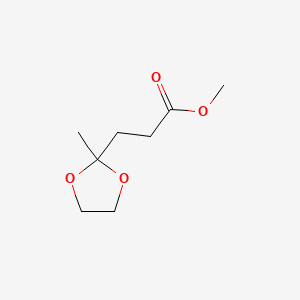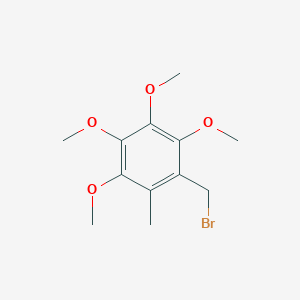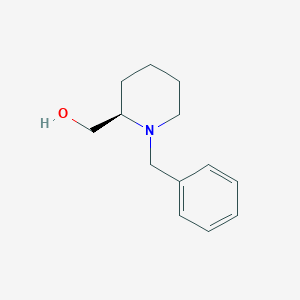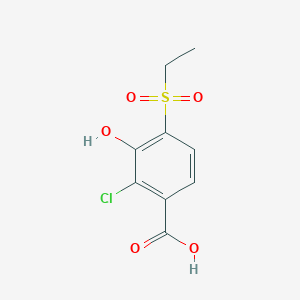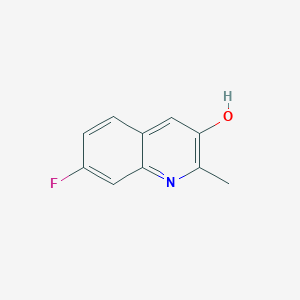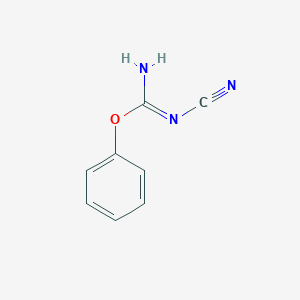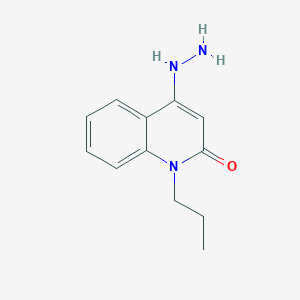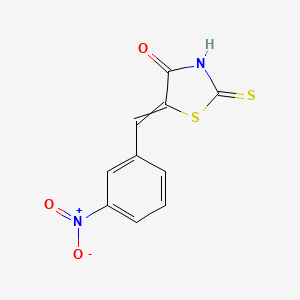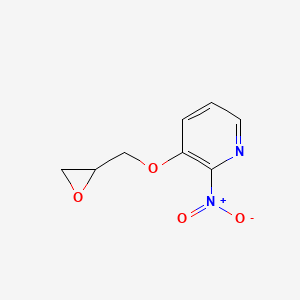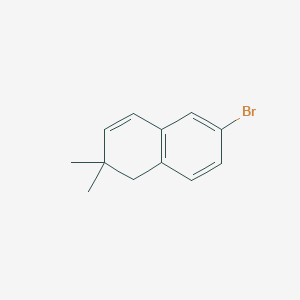
6-bromo-2,2-dimethyl-1,2-dihydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-2,2-dimethyl-1,2-dihydronaphthalene is an organic compound with the molecular formula C12H13Br It is a derivative of dihydronaphthalene, characterized by the presence of a bromine atom at the 7th position and two methyl groups at the 3rd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2,2-dimethyl-1,2-dihydronaphthalene typically involves the bromination of 3,3-dimethyl-3,4-dihydronaphthalene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the bromination process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive intermediates.
Analyse Des Réactions Chimiques
Types of Reactions
6-bromo-2,2-dimethyl-1,2-dihydronaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 3,3-dimethyl-3,4-dihydronaphthalene-7-ol, while oxidation with potassium permanganate can produce 7-bromo-3,3-dimethyl-3,4-dihydronaphthalene-1,2-dione.
Applications De Recherche Scientifique
6-bromo-2,2-dimethyl-1,2-dihydronaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving brominated organic compounds.
Medicine: Research into its potential medicinal properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It can be used in the development of new materials, including polymers and advanced composites.
Mécanisme D'action
The mechanism by which 6-bromo-2,2-dimethyl-1,2-dihydronaphthalene exerts its effects depends on the specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethyl-3,4-dihydronaphthalene: Lacks the bromine atom, making it less reactive in substitution reactions.
7-Chloro-3,3-dimethyl-3,4-dihydronaphthalene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
7-Iodo-3,3-dimethyl-3,4-dihydronaphthalene: Contains an iodine atom, which is larger and more reactive than bromine.
Uniqueness
6-bromo-2,2-dimethyl-1,2-dihydronaphthalene is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C12H13Br |
|---|---|
Poids moléculaire |
237.13 g/mol |
Nom IUPAC |
6-bromo-2,2-dimethyl-1H-naphthalene |
InChI |
InChI=1S/C12H13Br/c1-12(2)6-5-9-7-11(13)4-3-10(9)8-12/h3-7H,8H2,1-2H3 |
Clé InChI |
PLBJUHFOILMLLK-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(C=C1)C=C(C=C2)Br)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

